4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde
Overview
Description
4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It is characterized by the presence of a benzaldehyde moiety substituted with a tetrahydro-2H-pyran-4-ylmethoxy group. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with tetrahydro-2H-pyran-4-ylmethanol under acidic conditions. The reaction proceeds via the formation of an ether linkage between the benzaldehyde and the tetrahydropyran moiety .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid.
Reduction: 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the tetrahydropyran moiety may influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems .
Comparison with Similar Compounds
- 4-(Methoxymethoxy)benzaldehyde
- 4-(Ethoxymethoxy)benzaldehyde
- 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid
- 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzyl alcohol
Uniqueness: 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde is unique due to the presence of the tetrahydropyran moiety, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(oxan-4-ylmethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-9-11-1-3-13(4-2-11)16-10-12-5-7-15-8-6-12/h1-4,9,12H,5-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPNXAROCAYRCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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